(3E)-4,4,4-Trifluoro-3-(phenylimino)-1-(1H-pyrrol-2-yl)butan-1-one
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Overview
Description
(3E)-4,4,4-Trifluoro-3-(phenylimino)-1-(1H-pyrrol-2-yl)butan-1-one is a synthetic organic compound that features a trifluoromethyl group, a phenyl group, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-4,4,4-Trifluoro-3-(phenylimino)-1-(1H-pyrrol-2-yl)butan-1-one typically involves the condensation of a trifluoromethyl ketone with an aniline derivative under acidic or basic conditions. The reaction may proceed through the formation of an intermediate imine, which then undergoes cyclization to form the final product. Common reagents used in this synthesis include trifluoroacetic acid, aniline, and pyrrole.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and continuous flow reactors may also be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(3E)-4,4,4-Trifluoro-3-(phenylimino)-1-(1H-pyrrol-2-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a trifluoromethyl ketone oxide, while reduction may produce a trifluoromethyl amine derivative.
Scientific Research Applications
Chemistry
In chemistry, (3E)-4,4,4-Trifluoro-3-(phenylimino)-1-(1H-pyrrol-2-yl)butan-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes or receptors, can provide insights into its mechanism of action and therapeutic potential.
Medicine
In medicinal chemistry, this compound may be studied for its potential as a drug candidate. Its trifluoromethyl group can enhance metabolic stability and bioavailability, making it a promising scaffold for drug development.
Industry
In the industrial sector, this compound may be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (3E)-4,4,4-Trifluoro-3-(phenylimino)-1-(1H-pyrrol-2-yl)butan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to certain enzymes or receptors, while the imine and pyrrole groups may participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
(3E)-4,4,4-Trifluoro-3-(phenylimino)-1-(1H-pyrrol-2-yl)butan-1-one: Unique due to its trifluoromethyl group and imine functionality.
(3E)-4,4,4-Trifluoro-3-(phenylimino)-1-(1H-pyrrol-2-yl)butan-2-one: Similar structure but with a different position of the ketone group.
(3E)-4,4,4-Trifluoro-3-(phenylimino)-1-(1H-pyrrol-2-yl)butan-3-one: Another isomer with a different ketone position.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances stability and lipophilicity, while the imine and pyrrole groups provide versatile sites for chemical modifications.
Properties
CAS No. |
919997-46-9 |
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Molecular Formula |
C14H11F3N2O |
Molecular Weight |
280.24 g/mol |
IUPAC Name |
4,4,4-trifluoro-3-phenylimino-1-(1H-pyrrol-2-yl)butan-1-one |
InChI |
InChI=1S/C14H11F3N2O/c15-14(16,17)13(19-10-5-2-1-3-6-10)9-12(20)11-7-4-8-18-11/h1-8,18H,9H2 |
InChI Key |
IHTDSXMWMQTANF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=C(CC(=O)C2=CC=CN2)C(F)(F)F |
Origin of Product |
United States |
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